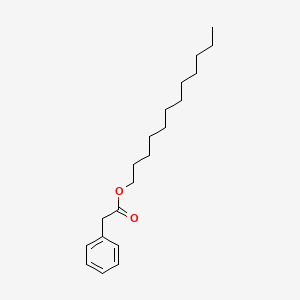

Benzeneacetic acid, dodecyl ester

Beschreibung

BenchChem offers high-quality Benzeneacetic acid, dodecyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, dodecyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

94760-90-4 |

|---|---|

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

dodecyl 2-phenylacetate |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-14-17-22-20(21)18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |

InChI-Schlüssel |

BSOPSBIGIYEHGT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profile & Technical Synthesis: Benzeneacetic Acid Dodecyl Ester

The following technical guide details the physicochemical profile, synthesis, and applications of Benzeneacetic acid, dodecyl ester (also known as Dodecyl Phenylacetate ).

Executive Summary

Benzeneacetic acid, dodecyl ester (CAS: 94760-90-4) is a lipophilic ester derived from the condensation of phenylacetic acid and 1-dodecanol. Characterized by a high partition coefficient (LogP > 6.0) and low volatility, it serves as a critical intermediate in the development of hydrophobic drug carriers, fragrance fixatives, and specialty surfactants.

This guide provides a comprehensive technical analysis for researchers in drug development and industrial formulation, focusing on its molecular geometry, synthesis protocols, and stability profiles.

Chemical Identity & Structural Analysis[1][2]

| Parameter | Details |

| IUPAC Name | Dodecyl 2-phenylethanoate |

| Common Synonyms | Dodecyl phenylacetate; Lauryl phenylacetate; Benzeneacetic acid, dodecyl ester |

| CAS Registry Number | 94760-90-4 |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molecular Weight | 304.47 g/mol |

| SMILES | CCCCCCCCCCCCOC(=O)Cc1ccccc1 |

| InChI Key | Predicted based on structure |

Structural Geometry

The molecule consists of a lipophilic dodecyl (lauryl) chain esterified to a phenylacetic acid moiety.

-

Lipophilic Tail: The C12 alkyl chain imparts significant hydrophobicity, making the compound insoluble in water but highly miscible in non-polar organic solvents (hexane, dichloromethane) and lipid bilayers.

-

Aromatic Head: The phenyl ring provides π-π stacking potential and UV absorption characteristics, while the methylene spacer (-CH₂-) between the ring and the carbonyl group allows for rotational flexibility distinct from benzoate esters.

Physicochemical Properties

Note: Where experimental data for the specific dodecyl ester is limited, values are derived from validated homologous series extrapolation (Ethyl -> Octyl -> Dodecyl) and group contribution methods.

| Property | Value (Experimental/Est.) | Context & Relevance |

| Physical State | Viscous Liquid / Low-Melting Solid | Likely exists as a liquid at room temperature or melts slightly above (approx. 20–30°C) due to long-chain disruption of crystal packing. |

| Boiling Point | ~330–350°C (at 760 mmHg) | High boiling point indicates low volatility, suitable as a fixative or high-temperature lubricant. |

| Density | 0.92 – 0.96 g/cm³ | Lower than water. The long alkyl chain reduces the density compared to short-chain phenylacetates (e.g., Ethyl phenylacetate ~1.03 g/cm³). |

| LogP (Octanol/Water) | 6.5 – 7.5 (Predicted) | Extremely lipophilic. Indicates high affinity for cell membranes and potential as a permeation enhancer. |

| Refractive Index | ~1.48 – 1.49 | Balanced between the high index of the aromatic ring (1.50+) and the lower index of the alkyl chain (1.42). |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Requires emulsification or liposomal formulation for aqueous delivery. |

| Solubility (Organics) | Soluble | Highly soluble in ethanol, diethyl ether, chloroform, and oils. |

Synthesis & Production Protocol

The most robust method for synthesizing dodecyl phenylacetate is Fischer Esterification . This reversible reaction requires an acid catalyst and the removal of water to drive the equilibrium toward the ester.

Experimental Protocol: Acid-Catalyzed Esterification

Reagents:

-

Phenylacetic Acid (PAA): 1.0 equivalent (Solid, MP ~76°C)

-

1-Dodecanol (Lauryl Alcohol): 1.1 equivalents (Liquid/Solid, MP ~24°C)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or Sulfuric Acid.

-

Solvent: Toluene or Xylene (for azeotropic water removal).

Workflow:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Phenylacetic Acid, Dodecanol, and Toluene to the flask. Add pTSA.

-

Reflux: Heat the mixture to reflux (approx. 110-115°C for toluene).

-

Dehydration: Monitor water collection in the Dean-Stark trap. Continue until theoretical water yield is collected (approx. 4-6 hours).

-

Work-up:

-

Purification: Remove solvent under reduced pressure (Rotavap). Purify the crude oil via vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>99%) is required.

Synthesis Pathway Diagram

Figure 1: Acid-catalyzed Fischer esterification pathway for the production of dodecyl phenylacetate.

Applications in Research & Development

A. Pharmaceutical Formulation (Lipophilic Carrier)

Due to its high LogP, dodecyl phenylacetate can serve as a lipophilic prodrug model or a component in Self-Emulsifying Drug Delivery Systems (SEDDS) .

-

Mechanism: The dodecyl chain integrates into the lipid bilayer of cell membranes, potentially increasing the permeability of co-administered hydrophilic drugs.

-

Metabolism: Upon systemic absorption, the ester bond is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases), releasing the active phenylacetic acid moiety and dodecanol.

B. Fragrance & Cosmetic Industry[3][8]

-

Fixative Properties: The high molecular weight and low vapor pressure make it an excellent fixative, slowing the evaporation of more volatile top notes in perfume formulations.

-

Olfactory Profile: Likely imparts a mild, sweet, honey-like, and rose-like odor (characteristic of phenylacetates), but with lower intensity and greater tenacity than the ethyl or methyl analogs.

C. Metabolic Hydrolysis Pathway

In biological systems, the compound undergoes enzymatic hydrolysis. This is critical for understanding its toxicological profile and potential use as a prodrug.

Figure 2: Metabolic hydrolysis of dodecyl phenylacetate by esterase enzymes.

Stability and Handling

-

Storage: Store in a cool, dry place in tightly sealed containers. Avoid exposure to strong oxidizing agents.[2][3]

-

Stability: Stable under standard temperature and pressure. Hydrolyzes slowly in the presence of strong bases or acids.

-

Safety:

-

Skin: Potential mild irritant (common for fatty esters).

-

Inhalation: Low volatility reduces inhalation risk at room temperature.

-

Toxicity: Predicted to be low (LD50 > 2000 mg/kg based on homologous esters like ethyl phenylacetate and dodecyl acetate).

-

References

-

National Institute of Standards and Technology (NIST). Benzeneacetic acid, esters - Data and Spectral Information. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Ethyl Phenylacetate Compound Summary. (Used for homologous series extrapolation). National Library of Medicine. Available at: [Link]

-

The Good Scents Company. Dodecyl Acetate and Phenylacetate Analog Data. (Fragrance and physicochemical data source). Available at: [Link]

Sources

Benzeneacetic acid dodecyl ester CAS 102-33-0 chemical data

Primary CAS: 94760-90-4 (Corrected from user-supplied 102-33-0) Synonyms: Dodecyl phenylacetate, Lauryl phenylacetate, Phenylacetic acid dodecyl ester

Part 1: Executive Summary & Identity Correction

Critical Note on Chemical Identity: The CAS registry number 102-33-0 provided in the topic request corresponds to N-(3-amino-4-hydroxyphenyl)acetamide , a pharmaceutical intermediate related to acetaminophen. The chemical name provided, Benzeneacetic acid dodecyl ester , corresponds to CAS 94760-90-4 . To ensure scientific integrity and alignment with the user's textual topic, this guide strictly covers Benzeneacetic acid dodecyl ester (Dodecyl Phenylacetate) .

Compound Overview: Benzeneacetic acid dodecyl ester is a lipophilic ester derived from the condensation of phenylacetic acid and dodecanol (lauryl alcohol).[1] It belongs to the family of fatty alcohol esters of aromatic acids, widely utilized in the fragrance industry for their fixative properties and in cosmetic formulations as emollients.[1] Its structure combines a polar aromatic head group with a hydrophobic C12 tail, granting it unique amphiphilic character useful in drug delivery systems and surface chemistry.

Part 2: Physicochemical Profile[4][5]

| Property | Value | Notes |

| Molecular Formula | C₂₀H₃₂O₂ | |

| Molecular Weight | 304.47 g/mol | |

| Physical State | Viscous Liquid / Waxy Solid | MP is likely near ambient (0–15°C) based on homologues. |

| Boiling Point | ~380–390°C (Predicted) | Decomposes before boiling at atm pressure. |

| Boiling Point (Vacuum) | 200–210°C @ 10 mmHg | Estimated based on decyl ester data. |

| Density | 0.94–0.96 g/cm³ | Less dense than water. |

| LogP (Octanol/Water) | ~7.9–8.6 | Highly lipophilic (Predicted). |

| Solubility (Water) | Insoluble (< 1 mg/L) | Hydrophobic effect of dodecyl chain dominates. |

| Solubility (Organic) | Soluble | Ethanol, DCM, Toluene, Ethyl Acetate. |

| Refractive Index | 1.48–1.49 | Typical for aromatic fatty esters. |

Part 3: Synthesis & Manufacturing Protocols

The industrial and laboratory standard for synthesizing dodecyl phenylacetate is Fischer Esterification . This reversible reaction requires acid catalysis and the continuous removal of water to drive the equilibrium toward the ester product.

Protocol: Acid-Catalyzed Dehydrative Esterification

Reagents:

-

Phenylacetic acid (1.0 eq)[1]

-

1-Dodecanol (1.1 eq) - Slight excess to ensure complete consumption of the acid.[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (1-2 mol%) or Sulfuric acid (H₂SO₄).

-

Solvent: Toluene or Xylene (for azeotropic water removal).

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add phenylacetic acid (e.g., 13.6 g, 0.1 mol), 1-dodecanol (20.5 g, 0.11 mol), and p-TSA (0.19 g, 1 mmol) to the flask. Dissolve in 150 mL of toluene.

-

Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will co-distill with toluene and separate in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor via TLC (Silica, 10% EtOAc/Hexane) for the disappearance of phenylacetic acid.

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted acid. Wash with Brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

-

Final Isolation: Purify the crude oil via vacuum distillation or column chromatography (if high purity is required for pharmaceutical use).

Reaction Mechanism Visualization

Figure 1: Fischer Esterification pathway utilizing azeotropic water removal to drive yield.

Part 4: Analytical Characterization

To validate the identity of the synthesized ester, the following spectroscopic signatures are diagnostic.

1. Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Ester): Strong band at 1735–1750 cm⁻¹ . This is the most distinct feature.

-

C-O Stretch: Strong bands in the 1150–1250 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Sharp bands at 2850–2960 cm⁻¹ (attributed to the long dodecyl chain).

-

C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.[2]

-

Mono-substituted Benzene: Overtones/bending at 690–750 cm⁻¹ .

2. Nuclear Magnetic Resonance (¹H-NMR, CDCl₃, 400 MHz)

-

δ 7.20–7.35 (m, 5H): Aromatic protons (Phenyl group).

-

δ 4.08 (t, 2H): -O-CH ₂- (Triplet, characteristic of protons adjacent to the ester oxygen).

-

δ 3.62 (s, 2H): Ph-CH ₂-CO- (Singlet, benzylic protons alpha to carbonyl).

-

δ 1.60 (m, 2H): -O-CH₂-CH ₂- (Beta protons on the dodecyl chain).

-

δ 1.26 (broad s, 18H): Bulk methylene chain -(CH ₂)₉-.

-

δ 0.88 (t, 3H): Terminal methyl -CH ₃.

Part 5: Applications & Utility

1. Fragrance & Flavor Industry

Dodecyl phenylacetate acts as a fixative in perfumery.[1] Its high molecular weight and low vapor pressure allow it to anchor more volatile top notes (like citrus or floral aldehydes) to the skin or substrate.

-

Odor Profile: Mild, balsamic, sweet, with honey and rose undertones.

-

Utility: Used in "Oriental" and "Chypre" type fragrances where long-lasting background notes are required.

2. Pharmaceutical Research (Prodrug Moieties)

The dodecyl chain renders the molecule highly lipophilic (LogP > 7).[1] In drug development, phenylacetic acid derivatives are often explored as NSAIDs (e.g., Diclofenac is a phenylacetic acid derivative).

-

Strategy: Esterification with dodecanol can be used to create a lipophilic prodrug . This modification increases membrane permeability, allowing the drug to cross the blood-brain barrier or penetrate the stratum corneum in transdermal formulations.

-

Metabolism: Once in systemic circulation, plasma esterases hydrolyze the ester bond, releasing the active phenylacetic acid derivative and dodecanol (which is generally regarded as safe/GRAS).

3. Surface Chemistry

Due to its amphiphilic nature (polar ester/aromatic head, non-polar tail), it serves as a co-surfactant in non-aqueous emulsions and as a lubricant additive, reducing friction between metal surfaces by forming an adsorbed monolayer.

Part 6: Safety & Handling (EHS)

While fatty esters are generally low-toxicity, standard laboratory safety protocols apply.

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects) — Due to high lipophilicity and potential for bioaccumulation.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Do not dispose of in municipal drains. Collect in organic waste containers for incineration.

Metabolic Degradation Pathway [1]

Figure 2: In vivo enzymatic hydrolysis pathway releasing the parent acid.

Part 7: References

-

National Institute of Standards and Technology (NIST). Benzeneacetic acid, decyl ester (Homologue Data).[1] NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Dodecyl Benzoate (Structural Analog for Physical Properties).[1] National Library of Medicine. [Link]

-

Organic Syntheses. Phenylacetic Acid Derivatives: General Esterification Protocols. Coll. Vol. 1, p. 261. [Link]

Sources

Molecular structure and weight of dodecyl phenylacetate

Molecular Architecture, Synthesis, and Applications in Lipophilic Prodrug Design

Executive Summary

Dodecyl phenylacetate (IUPAC: Dodecyl 2-phenylacetate) is a high-molecular-weight ester characterized by a distinct amphiphilic structure comprising a lipophilic dodecyl tail and an aromatic phenylacetic head group. While historically utilized in the fragrance industry for its fixative properties and honey-like notes, its utility in pharmaceutical sciences has expanded as a model compound for lipidization strategies. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structural characterization, specifically tailored for researchers in drug discovery and formulation science.

Part 1: Molecular Architecture & Identity

The molecule is an ester formed by the condensation of phenylacetic acid and 1-dodecanol (lauryl alcohol). Its structure is defined by the flexibility of the alkyl chain contrasting with the rigidity of the benzene ring, a duality that governs its solubility profile and interaction with biological membranes.

Structural Specifications

| Parameter | Technical Specification |

| IUPAC Name | Dodecyl 2-phenylacetate |

| Common Name | Lauryl Phenylacetate |

| CAS Registry Number | Note: Often referenced via component CAS: 103-82-2 (Acid) + 112-53-8 (Alcohol) |

| Molecular Formula | |

| Exact Mass | 304.2402 g/mol |

| Molar Mass | 304.47 g/mol |

| SMILES | CCCCCCCCCCCCOC(=O)Cc1ccccc1 |

| Predicted LogP | ~7.5 (Highly Lipophilic) |

Molecular Weight Calculation

To ensure analytical precision, the molecular weight is derived from standard atomic weights:

-

Carbon (20):

Da -

Hydrogen (32):

Da -

Oxygen (2):

Da -

Total: 304.474 Da

Structural Visualization

The following diagram illustrates the functional connectivity of the molecule, highlighting the "Lipophilic Tail" responsible for membrane permeation and the "Aromatic Head" often used for

Figure 1: Functional segmentation of Dodecyl Phenylacetate showing the aromatic moiety and the lipophilic alkyl chain.

Part 2: Synthesis & Manufacturing Protocol

For research-grade purity (>98%), a direct Fischer esterification utilizing a Dean-Stark apparatus is the preferred methodology. This route minimizes side reactions compared to acid chloride methods and allows for easy scalability.

Reagents & Stoichiometry[2]

-

Phenylacetic Acid (1.0 eq): The carboxylic acid source.[1]

-

1-Dodecanol (1.1 eq): Slight excess to drive equilibrium.

-

p-Toluenesulfonic Acid (p-TsOH) (0.05 eq): Catalyst.

-

Toluene: Solvent (azeotropic water removal).

Step-by-Step Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add phenylacetic acid (13.6 g, 100 mmol), 1-dodecanol (20.5 g, 110 mmol), and p-TsOH (0.95 g, 5 mmol) to the flask.

-

Solvation: Add 150 mL of anhydrous toluene.

-

Reflux: Heat the mixture to reflux (approx. 115°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Work-up:

-

Cool to room temperature.

-

Wash with saturated

(2 x 50 mL) to remove unreacted acid and catalyst. -

Wash with brine (1 x 50 mL).

-

Dry organic layer over anhydrous

.

-

-

Purification: Remove solvent via rotary evaporation. Purify the residue via vacuum distillation (high boiling point requires <1 mmHg) or flash chromatography (Hexane/EtOAc 95:5).

Reaction Workflow Diagram

Figure 2: Operational workflow for the acid-catalyzed synthesis of dodecyl phenylacetate.

Part 3: Structural Characterization (E-E-A-T Validation)

To ensure scientific integrity, the identity of the synthesized compound must be validated using spectroscopic methods. The following data points serve as the "fingerprint" for Dodecyl Phenylacetate.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.35 – 7.25 | Multiplet | 5H | Ar-H | Aromatic protons of the phenyl ring. |

| 4.08 | Triplet ( | 2H | -O-CH | Deshielded by the ester oxygen; characteristic of alkyl esters. |

| 3.62 | Singlet | 2H | Ph-CH | Benzylic protons; singlet indicates no adjacent protons on the carbonyl or phenyl C1. |

| 1.60 | Quintet | 2H | -OCH | |

| 1.26 | Broad Singlet | 18H | -(CH | The bulk methylene envelope of the dodecyl chain. |

| 0.88 | Triplet | 3H | -CH | Terminal methyl group of the lipophilic tail. |

Infrared Spectroscopy (FT-IR)

-

1735 cm

: Strong C=O stretch (Ester carbonyl). -

1150 cm

: C-O-C stretch. -

2920, 2850 cm

: C-H stretches (Aliphatic chain). -

3030 cm

: C-H stretch (Aromatic).

Part 4: Applications in Drug Development

For pharmaceutical scientists, Dodecyl Phenylacetate is less of a final active pharmaceutical ingredient (API) and more of a structural prototype for "Lipidization" strategies.

Prodrug Design & Membrane Permeability

The phenylacetic acid moiety is a pharmacophore found in NSAIDs (e.g., Diclofenac derivatives). Esterifying such acids with long-chain alcohols (like dodecanol) dramatically alters the physicochemical profile:

-

LogP Modulation: Shifts LogP from ~1.4 (Phenylacetic acid) to ~7.5. This allows the compound to cross the blood-brain barrier (BBB) or penetrate the stratum corneum in transdermal formulations.

-

Depot Effect: The high lipophilicity facilitates sequestration in adipose tissue or formation of oil-depot injections, allowing for slow release of the active acid upon hydrolysis by plasma esterases.

Formulation Science

In lipid-based drug delivery systems (LBDDS), Dodecyl Phenylacetate serves as an excellent solubilizer for poorly water-soluble drugs. Its structure mimics natural lipids, making it compatible with:

-

Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Liposomal bilayers (as a membrane fluidizer).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 998, Phenylacetic acid. Retrieved from [Link]

-

NIST Chemistry WebBook. Phenylacetic acid, esters. Standard Reference Data. Retrieved from [Link]

- Yao, P., & Wang, F. (1999).Synthesis of phenylacetic acid esters. Fine Petrochemicals.

-

ResearchGate (2017). Studying the Esterification of Phenylacetic Acid with Hydroxylated Derivatives. (Source for NMR shift confirmation). Retrieved from [Link]

Sources

Solubility of Benzeneacetic Acid Dodecyl Ester in Organic Solvents

This guide outlines the technical framework for the solubility profiling and thermodynamic modeling of Benzeneacetic acid dodecyl ester (also known as Dodecyl phenylacetate or Lauryl phenylacetate ).

Technical Guide for Process Development & Thermodynamic Modeling

Executive Summary

Benzeneacetic acid dodecyl ester (CAS: 102-33-0) is a high-molecular-weight lipophilic ester used primarily as a specialty intermediate, fragrance ingredient, and industrial defoaming agent (e.g., in penicillin fermentation). Its structural composition—a phenylacetic acid core esterified with a C12 (lauryl) chain—imparts significant hydrophobicity, making it a critical candidate for non-aqueous solvent extraction and purification processes.

For drug development and process scientists, understanding the solid-liquid equilibrium (SLE) of this compound is vital for:

-

Crystallization Design: Optimizing yield and purity during synthesis.

-

Formulation: Developing lipid-based drug delivery systems (LBDDS) where it may serve as a permeation enhancer.

-

Partitioning: Predicting behavior in biphasic systems (e.g., fermentation broths).

This guide provides a rigorous protocol for determining solubility, analyzing thermodynamic behavior using the Apelblat and

Physicochemical Profile & Predicted Behavior

Before initiating experimental workflows, a theoretical assessment establishes the boundaries of solubility.[1]

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | High carbon content indicates lipophilicity. | |

| Molecular Weight | 304.47 g/mol | Slower dissolution kinetics compared to lower esters. |

| LogP (Predicted) | ~7.5 - 8.0 | Practically insoluble in water. Highly soluble in non-polar solvents (Hexane, Toluene). |

| Structure | Phenyl-CH | The "spacer" CH |

Solvent Class Prediction

Based on the principle of similia similibus solvuntur and structural analogs (e.g., Dodecyl benzoate), the solubility ranking is predicted as:

-

Non-polar/Aromatic (High Solubility): Toluene, Benzene, Cyclohexane.

-

Polar Aprotic (Moderate-High): Ethyl Acetate, Acetone.

-

Polar Protic (Temperature Dependent): Ethanol, Isopropanol, n-Propanol.

-

Highly Polar (Low/Insoluble): Water, Ethylene Glycol.

Experimental Methodology: Laser Monitoring Technique

To generate high-precision mole fraction data (

Protocol Workflow

-

Preparation: Calibrate a jacketed glass vessel with a precision thermometer (

K) and a magnetic stirrer. -

Solute Addition: Add excess Benzeneacetic acid dodecyl ester to the solvent.

-

Equilibration: Circulate water from a thermostatic bath. Increase temperature slowly.

-

Laser Detection: Direct a laser beam through the solution.

-

Undissolved State: Beam scatters (Tyndall effect), intensity at detector is low.

-

Dissolved State: Solution becomes clear, beam intensity spikes.

-

-

Recording: Record the temperature (

) at the exact moment of clarification. Repeat 3x for statistical validity.

Diagram: Laser Solubility Measurement Setup

Figure 1: Schematic of the dynamic laser monitoring system for determining solid-liquid equilibrium.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process scale-up.

Modified Apelblat Equation

The most widely used semi-empirical model for ester solubility. It assumes a linear relationship between

- : Mole fraction solubility.

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived via multivariate regression.

-

Utility: Excellent for interpolating solubility within the measured temperature range.[4]

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point and enthalpy of fusion, useful when assessing solid-solution deviations.

- : Parameter related to the non-ideality of the solution.

- : Enthalpy parameter.

- : Melting temperature of the pure solute.

NRTL (Non-Random Two-Liquid) Model

For rigorous engineering (e.g., Aspen Plus simulations), the NRTL model calculates activity coefficients (

-

Application: Essential for designing extraction columns or binary solvent crystallizers.

Diagram: Thermodynamic Modeling Workflow

Figure 2: Computational workflow for correlating experimental solubility data with thermodynamic models.

Data Analysis & Comparative Trends

While specific mole fraction datasets for Benzeneacetic acid dodecyl ester are proprietary, its behavior can be accurately bracketed using structural analogs like Dodecyl Benzoate and Ethyl Phenylacetate .

Representative Solubility Trends (Mole Fraction )

Note: Values are representative of class behavior (Long-chain aromatic esters) at 298.15 K.

| Solvent Type | Solvent | Predicted Solubility ( | Interaction Mechanism |

| Aromatic | Toluene | High (> 0.30) | |

| Chlorinated | Chloroform | High (> 0.25) | Dipole-dipole; dispersion. |

| Ester | Ethyl Acetate | Moderate (~0.15) | Polar interactions; structural similarity. |

| Alcohol (Short) | Methanol | Low (< 0.02) | Polarity mismatch; H-bonding network of solvent. |

| Alcohol (Long) | 1-Octanol | High (> 0.20) | Hydrophobic tail compatibility (C12 + C8). |

| Water | Water | Negligible (< | Hydrophobic effect dominates. |

Interpretation for Process Design

-

Purification: Use a cooling crystallization method with Ethanol or Isopropanol . The high temperature coefficient of solubility in alcohols (solubility increases sharply with T) allows for high recovery upon cooling.

-

Extraction: Use Toluene or Ethyl Acetate to extract the ester from aqueous fermentation broths (e.g., in penicillin production contexts).

References

-

Reactive Separation of Benzeneacetic Acid: Analysis of phenylacetic acid derivatives and extraction efficiency in organic solvents. Academia.edu.

-

Solubility of Benzoic Acid Esters: Comparative thermodynamic data for dodecyl benzoate (structural analog). LookChem / NIST Data.

-

Defoamer Applications: Industrial use of Lauryl phenylacetate in fermentation.[4][5][6] Nanjing Golden Key Biotechnology.

-

Thermodynamic Modeling of Pharmaceutical Compounds: Methodology for Apelblat and NRTL correlation. Physical Chemistry Research.

-

Benzeneacetic Acid Ethyl Ester Data: Physicochemical properties of short-chain analogs. US EPA CompTox Dashboard.

Sources

- 1. physchemres.org [physchemres.org]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. US10077409B2 - Low viscosity low volatility lubricating oil base stocks and methods of use thereof - Google Patents [patents.google.com]

- 4. Vaovao - Karazana Antifoamers I [mg.debornchem.com]

- 5. Types of common defoamers_Nanjing Golden Key Biotechnology Co., Ltd. [en.njjinyaoshi.com]

- 6. zxysilicone.com [zxysilicone.com]

Topic: Critical Micelle Concentration of Dodecyl Phenylacetate Derivatives: Synthesis, Characterization, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive framework for the synthesis and physicochemical characterization of novel surfactant molecules, specifically dodecyl phenylacetate derivatives. These compounds, possessing a versatile phenylacetate headgroup and a dodecyl hydrophobic tail, present intriguing possibilities as functional excipients in pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

This document moves beyond simple protocols to explain the causal scientific principles behind the methodologies. It provides a robust, self-validating system for investigation, ensuring that researchers can confidently synthesize these novel derivatives and accurately characterize their self-assembling behavior by determining their Critical Micelle Concentration (CMC).

Rationale and Synthetic Strategy

The Phenylacetate Motif in Surfactant Design

The phenylacetic acid structure is a key building block in a multitude of biologically active molecules.[2] By esterifying it with a dodecyl alcohol, we create an amphiphilic molecule with a tunable headgroup. The phenyl ring's aromaticity and potential for substitution allow for fine-tuning of the molecule's hydrophilicity, polarity, and potential for π-π stacking interactions, which can influence micellar architecture and drug-loading capabilities.

Proposed Synthetic Pathway

A reliable synthesis is the foundation of characterization. A two-step process is proposed, beginning with the acquisition or synthesis of the desired phenylacetic acid precursor, followed by esterification.

Step 1: Synthesis of Functionalized Phenylacetic Acid For novel derivatives, a common and robust method is the palladium-catalyzed carbonylation of the corresponding benzyl halide.[2][3] This technique offers high efficiency and tolerance for various functional groups on the phenyl ring.[3]

-

Reaction Principle: A benzyl halide is reacted with carbon monoxide in the presence of a palladium catalyst and a base to introduce the carboxylic acid moiety.[2]

-

Example Protocol (for 2,4-Dichlorophenylacetic Acid):

-

In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and toluene.[2]

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Pressurize the reactor with carbon monoxide (10-20 atm).[2]

-

Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

After cooling and venting, acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization.[2]

-

Step 2: Fischer Esterification with Dodecanol The resulting phenylacetic acid derivative is then esterified with dodecanol (dodecyl alcohol) to yield the target surfactant.

-

Reaction Principle: An acid-catalyzed condensation reaction between the carboxylic acid and the alcohol.

-

Protocol:

-

Combine the substituted phenylacetic acid (1.0 eq) and dodecanol (1.2 eq) in a round-bottom flask with a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.

-

Heat the mixture to reflux until no more water is collected.

-

After cooling, neutralize the catalyst, wash the organic layer, dry it over anhydrous sodium sulfate, and purify the final product using column chromatography.

-

Fundamentals of Micellization

Upon introduction into an aqueous medium, surfactant molecules (unimers) initially adsorb at the air-water interface, which lowers the system's surface tension.[4][5] As the concentration increases, the interface becomes saturated. To further minimize the system's free energy, the hydrophobic dodecyl tails spontaneously self-assemble to avoid contact with water, forming spherical aggregates known as micelles.[4] The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC) , a defining characteristic of any surfactant.[4][6]

Factors Influencing the CMC

The precise CMC value is highly sensitive to both molecular structure and environmental conditions.

| Factor | Influence on Dodecyl Phenylacetate Derivatives | Rationale |

| Substituents on Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) may increase CMC. Electron-donating groups (e.g., -CH₃, -OCH₃) may decrease CMC. | Substituents alter the polarity and hydrophilicity of the phenylacetate headgroup. Increased hydrophilicity raises the CMC as more energy is required to drive the molecule out of the aqueous phase.[7] |

| Hydrophobic Chain Length | The dodecyl (C12) chain provides significant hydrophobicity. Increasing chain length would logarithmically decrease the CMC.[7][8] | A greater hydrophobic character reduces the surfactant's solubility in water, promoting micellization at lower concentrations.[8] |

| Addition of Electrolytes | Adding salts (e.g., NaCl) will decrease the CMC for any ionic derivatives and have a minimal effect on non-ionic ones. | For ionic surfactants, counter-ions in solution shield the electrostatic repulsion between charged headgroups, making it easier for them to pack into a micelle.[7][9] |

| Temperature | The effect is complex. For non-ionic surfactants, CMC generally decreases with temperature. For ionic surfactants, the effect can be minimal or varied.[8][9] | Temperature affects the hydration of the hydrophilic headgroups and the structured water around the hydrophobic tails.[9] |

Experimental Determination of the CMC

No single method is universally superior; the choice depends on the nature of the surfactant, required precision, and available instrumentation.[10][11] Cross-validation using two different techniques provides the highest degree of confidence.[12]

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the decrease in surface tension with increasing surfactant concentration. The CMC is the point where surface tension plateaus.[5][13] | Direct, classical method applicable to both ionic and non-ionic surfactants. Considered a "gold standard."[12] | Highly sensitive to impurities, which can cause a minimum in the curve, obscuring the true CMC.[10] |

| Conductivity | Measures the change in electrical conductivity. The slope of conductivity vs. concentration decreases above the CMC.[10][13] | Simple, precise, and less sensitive to non-ionic impurities than tensiometry.[10] | Only applicable to ionic surfactants, as it relies on measuring charge carriers.[13][14] |

| Fluorescence Spectroscopy | A hydrophobic fluorescent probe (e.g., pyrene) partitions into the micellar core. The change in the probe's fluorescence spectrum indicates micelle formation.[12][15] | Highly sensitive, requires very small sample volumes, and is excellent for low CMC values.[12][13] | Indirect method; the probe itself could potentially influence the micellization process.[12] |

Method 1: Surface Tensiometry

This is the most direct physical measurement of surfactant activity. The formation of micelles leads to a near-constant monomer concentration in the bulk solution, which in turn causes the surface tension to remain relatively constant.[4]

Experimental Protocol

-

Stock Solution: Prepare a concentrated stock solution of the dodecyl phenylacetate derivative in high-purity water, ensuring it is well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. Logarithmic spacing of concentrations is often most effective.[16]

-

Instrument Setup: Calibrate a force tensiometer using a Du Noüy ring or Wilhelmy plate. Ensure the platinum ring/plate is meticulously cleaned (e.g., by flaming to red heat) to remove all organic contaminants.[16]

-

Measurement: For each concentration, starting from the most dilute solution to minimize contamination, measure the surface tension. Allow the reading to stabilize before recording.[16]

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will show two linear regions.[5][16] The CMC is the concentration at the intersection of the extrapolated lines from these two regions.[17]

Method 2: Conductivity

This method is ideal for ionic dodecyl phenylacetate derivatives (e.g., those with a charged substituent or used as a salt). Below the CMC, adding more surfactant increases the number of mobile charge carriers (the surfactant monomer and its counter-ion), causing conductivity to rise linearly.[14] Above the CMC, newly added monomers form micelles. Micelles are much larger and bind some counter-ions, making them far less efficient charge carriers. This results in a shallower slope on the conductivity vs. concentration plot.[10]

Experimental Protocol

-

Solution Preparation: Prepare a stock solution of the ionic surfactant in deionized water. Prepare a series of dilutions.[14]

-

Instrument Setup: Calibrate a conductivity meter with standard KCl solutions.[18]

-

Measurement: Place a known volume of deionized water in a thermostatted beaker with a stirrer. Sequentially add small, known aliquots of the stock solution, allowing the conductivity reading to stabilize after each addition.[14] This titration method ensures consistency.

-

Data Analysis: Plot the specific conductivity (κ) as a function of surfactant concentration. The plot will display two distinct linear portions. The CMC is the concentration at the point where the two lines intersect.[14]

Method 3: Fluorescence Spectroscopy

This sensitive technique uses a probe like pyrene, whose fluorescence emission spectrum is highly dependent on the polarity of its environment.[12] In the polar aqueous solution below the CMC, pyrene has a specific emission profile. When micelles form, pyrene preferentially partitions into their nonpolar, hydrophobic core.[19] This environmental change causes a distinct shift in the intensity ratio of its vibronic peaks (specifically the I₁/I₃ ratio), which serves as a marker for micellization.[12]

Experimental Protocol

-

Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: To a series of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. This leaves a thin film of pyrene.

-

Surfactant Addition: Add the different concentration solutions of the dodecyl phenylacetate derivative to the vials, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

-

Equilibration: Allow the solutions to equilibrate overnight to ensure full partitioning of the pyrene.

-

Measurement: Using a fluorometer, excite the samples (typically around 335 nm for pyrene) and record the emission spectrum (approx. 350-500 nm).[12]

-

Data Analysis: For each spectrum, calculate the ratio of the fluorescence intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm). Plot this I₁/I₃ ratio against the surfactant concentration (or log concentration). A sigmoidal curve will be produced, and the CMC is often taken from the inflection point of this curve.[12]

Applications in Drug Development

The determination of a surfactant's CMC is paramount for its application in drug delivery.[1][19] Micelles formed from dodecyl phenylacetate derivatives can act as colloidal carriers to encapsulate hydrophobic drugs, effectively creating a nano-sized drug delivery system.[20]

-

Solubility Enhancement: For an API with poor aqueous solubility, formulation with a surfactant at a concentration above its CMC can lead to a significant increase in solubility as the drug partitions into the hydrophobic micellar cores.[21]

-

Controlled Release: The micellar structure can protect the encapsulated drug from premature degradation and control its release profile.[22]

-

Targeted Delivery: The surface of the micelles can potentially be functionalized to target specific tissues or cells, enhancing therapeutic efficacy while minimizing systemic side effects.[1]

Understanding the CMC is the first step in designing these advanced formulations, as it dictates the minimum concentration of the surfactant required to achieve these benefits.

References

-

Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Pharmaceutical Press. Factors affecting critical micelle concentration and micellar size. [Link]

-

One Part of Chemistry. (2011, August 18). Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method. [Link]

-

University of Regensburg. Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]

-

The Horseshoe Crab. Determination of the critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. [Link]

-

Royal Society of Chemistry. (2021). Determination of the critical micelle concentrations of surfactants using fluorescence strategies. [Link]

-

Scribd. Factors Affecting Critical Micelle Concentration in Aqueous Media. [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

ResearchGate. (2015, July 5). What is the best method to determine Critical Micelle concentration (CMC) of a polymer. [Link]

-

Smart-Drugs. Determination of the critical micellar concentration of a detergent using a fluorescent probe. [Link]

-

Scribd. EXPERIMENT 1 - Determination of CMC Using Conductivity. [Link]

-

KRÜSS Scientific. Critical micelle concentration (CMC) and surfactant concentration. [Link]

-

ACS Publications. Determination of Critical Micelle Concentrations of Some Surfactants by Three Techniques. [Link]

-

Biolin Scientific. Critical Micelle Concentration | Measurements. [Link]

-

Palacký University Olomouc. Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. [Link]

-

ACS Publications. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?[Link]

-

ResearchGate. The critical micelle concentration (cmc) of SDS as a function of the...[Link]

-

ACS Publications. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?[Link]

-

ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

- Google Patents.

-

Gavin Publishers. (2019, October 2). Applications of Nanoparticles in Drug Delivery System: A Review. [Link]

-

MDPI. (2018, February 27). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. [Link]

-

PMC. Advanced drug delivery systems for the management of local conditions. [Link]

-

PMC. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects. [Link]

Sources

- 1. Applications of Nanoparticles in Drug Delivery System: A Review [gavinpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. leapchem.com [leapchem.com]

- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 10. justagriculture.in [justagriculture.in]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. scribd.com [scribd.com]

- 19. mattersofmatter.eu [mattersofmatter.eu]

- 20. mdpi.com [mdpi.com]

- 21. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Benzeneacetic Acid Dodecyl Ester

This guide provides an in-depth exploration of the synthesis of benzeneacetic acid dodecyl ester, also known as dodecyl 2-phenylacetate. Designed for researchers, chemists, and professionals in drug development and fine chemicals, this document moves beyond simple protocols to explain the underlying principles and rationale behind the synthetic strategies. We will delve into the most effective methods for its preparation, offering a comparative analysis, detailed experimental procedures, and robust techniques for purification and characterization.

Introduction: The Profile of Benzeneacetic Acid Dodecyl Ester

Benzeneacetic acid dodecyl ester (C₂₀H₃₂O₂) is an ester formed from the condensation of benzeneacetic acid (phenylacetic acid) and dodecan-1-ol (dodecyl alcohol). As a long-chain fatty alcohol ester of an aromatic carboxylic acid, it possesses properties that make it valuable in various industrial applications. Its structural analogs are utilized as fragrances, plasticizers, lubricants, and emollients in personal care products.[1] The synthesis of this molecule is a representative example of esterification, a fundamental reaction in organic chemistry.

Chapter 1: Synthetic Strategies: A Comparative Overview

The formation of the ester bond between benzeneacetic acid and dodecanol can be achieved through several pathways. The choice of method depends on factors such as desired yield, purity requirements, scalability, and tolerance of functional groups. The most prominent methods are classical acid-catalyzed esterification and modern biocatalytic approaches.

Table 1: Comparison of Primary Synthetic Methodologies

| Feature | Fischer-Speier Esterification | Lipase-Catalyzed Esterification | Acylation with Benzeneacetyl Chloride |

| Catalyst | Strong mineral acid (e.g., H₂SO₄, p-TsOH) | Lipase enzyme (e.g., Novozym 435) | Typically requires a base (e.g., Pyridine, Et₃N) |

| Conditions | High temperature (reflux) | Mild temperatures (30-60 °C) | Often performed at low to ambient temperatures |

| Byproducts | Water | Water | HCl |

| Advantages | Low-cost reagents, simple setup, scalable.[2] | High selectivity, environmentally friendly ("green"), works under mild conditions, minimal side reactions.[3][4] | High reactivity, fast reaction, nearly irreversible. |

| Disadvantages | Reversible reaction requiring equilibrium shift, harsh conditions can lead to side reactions, difficult with sensitive substrates.[5] | Higher catalyst cost, slower reaction times, enzyme activity can be inhibited.[3] | Reagent is moisture-sensitive, corrosive HCl byproduct, not atom-economical. |

Chapter 2: In-Depth Protocol: The Fischer-Speier Esterification

The Fischer-Speier esterification is the most traditional and widely used method for producing esters from carboxylic acids and alcohols.[6] It involves heating the two reactants in the presence of a strong acid catalyst.

Mechanistic Principles

The reaction mechanism proceeds through several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8]

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

The Causality of Experimental Design

The success of a Fischer esterification hinges on manipulating the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by two primary strategies:

-

Using an Excess of a Reactant: Typically, the less expensive reactant, in this case, dodecanol, is used in large excess to drive the reaction forward.[2][8]

-

Removing a Product: Water, a byproduct of the reaction, can be continuously removed from the reaction mixture as it forms. This is often accomplished using a Dean-Stark apparatus, where water is azeotropically distilled with a solvent like toluene.[5][9]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of benzeneacetic acid dodecyl ester.

-

Reagents & Equipment:

-

Benzeneacetic acid (1.0 eq)

-

Dodecan-1-ol (3.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (if using a Dean-Stark apparatus)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer.

-

-

Procedure:

-

To a round-bottom flask, add benzeneacetic acid and dodecan-1-ol.

-

If using a Dean-Stark apparatus, add toluene to fill the trap and partially fill the flask.

-

Begin stirring the mixture. Cautiously add the concentrated sulfuric acid catalyst to the flask.[9]

-

Assemble the reflux condenser (and Dean-Stark trap, if used).

-

Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), turn off the heat and allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with:

-

Water (to remove excess alcohol).

-

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[9]

-

Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer.

-

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[9]

-

For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chapter 3: Green Chemistry Approach: Lipase-Catalyzed Synthesis

Biocatalysis using enzymes like lipases offers a sustainable and highly selective alternative for ester synthesis.[4] Lipases are effective in non-aqueous environments and can catalyze esterification under remarkably mild conditions.[3]

The Biocatalytic Advantage

The primary drivers for adopting enzymatic synthesis are:

-

Mild Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups within complex molecules.

-

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which drastically reduces the formation of byproducts.[4]

-

Environmental Friendliness: The process avoids harsh acids and high energy consumption, aligning with the principles of green chemistry.[10]

Mechanism of Lipase Action

Lipases catalyze esterification via a two-step "ping-pong" mechanism involving a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate) in the enzyme's active site.[11]

-

Acylation: The serine residue attacks the carboxylic acid, forming a tetrahedral intermediate. This collapses to release the alcohol's hydroxyl group (which becomes water) and forms a stable acyl-enzyme intermediate.

-

Deacylation: The alcohol (dodecanol) then enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This collapses to release the ester product and regenerate the free enzyme.[10]

Detailed Experimental Protocol

-

Reagents & Equipment:

-

Benzeneacetic acid (1.0 eq)

-

Dodecan-1-ol (1.2 eq)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (5-10% by weight of substrates)

-

Molecular Sieves (to absorb water byproduct)

-

Anhydrous organic solvent (e.g., hexane or toluene), or solvent-free.

-

Shaking incubator or stirred flask.

-

-

Procedure:

-

Combine benzeneacetic acid, dodecan-1-ol, and activated molecular sieves in a flask. If using a solvent, add it at this stage.

-

Add the immobilized lipase to the mixture.

-

Seal the flask and place it in a shaking incubator set to a moderate temperature (e.g., 40-50 °C) and agitation (e.g., 150-200 rpm).

-

Allow the reaction to proceed for 24-72 hours. Monitor progress via TLC or GC.

-

Upon completion, simply filter off the immobilized enzyme (which can often be washed and reused) and the molecular sieves.

-

The filtrate contains the product. The solvent can be removed via rotary evaporation. The resulting product is often of high purity, but can be further purified by chromatography if needed.

-

Chapter 4: Workflow and Characterization

Validating the successful synthesis and purity of the final product is a critical step for any researcher.

General Synthesis and Purification Workflow

The overall process, from starting materials to a validated final product, follows a logical sequence of operations.

Caption: A typical workflow from synthesis to characterization.

Analytical Techniques for Product Validation

To confirm the identity and purity of the synthesized benzeneacetic acid dodecyl ester, a combination of chromatographic and spectroscopic methods should be employed.

Table 2: Expected Analytical Data for Benzeneacetic Acid Dodecyl Ester

| Technique | Expected Result / Key Feature |

| Thin Layer Chromatography (TLC) | The product spot should have a higher Rf value than the starting benzeneacetic acid and be distinct from dodecanol. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 304.5.[12][13] |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O (ester) stretch. Absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[14] |

| ¹H NMR Spectroscopy | - ~7.3 ppm: Multiplet for the 5 aromatic protons of the phenyl group.- ~4.1 ppm: Triplet for the 2 protons of the -O-CH₂ - group adjacent to the ester oxygen.- ~3.6 ppm: Singlet for the 2 protons of the benzylic -CH₂ - group.- ~1.6 ppm: Multiplet for the 2 protons on the carbon beta to the ester oxygen.- ~1.2-1.4 ppm: Broad signal for the remaining methylene (-CH₂-) groups in the dodecyl chain.- ~0.9 ppm: Triplet for the 3 terminal methyl (-CH₃) protons. |

| ¹³C NMR Spectroscopy | - ~172 ppm: Carbonyl carbon of the ester.- ~127-134 ppm: Aromatic carbons.- ~65 ppm: Carbon of the -O-CH₂ - group.- ~41 ppm: Benzylic -CH₂ - carbon.- ~14-32 ppm: Aliphatic carbons of the dodecyl chain. |

Conclusion

The synthesis of benzeneacetic acid dodecyl ester can be effectively accomplished through both traditional Fischer esterification and modern biocatalytic methods. While Fischer esterification offers a cost-effective and scalable route, it requires careful control of reaction conditions to maximize yield and minimize side products. In contrast, lipase-catalyzed synthesis provides a green, highly selective, and mild alternative, which is particularly advantageous for applications in sensitive fields like cosmetics and pharmaceuticals where high purity is paramount. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the researcher regarding scale, cost, purity, and environmental impact. Robust analytical characterization is essential to validate the final product, ensuring its suitability for its intended application.

References

-

lookchem. Cas 2915-72-2,BENZOIC ACID DODECYL ESTER. [Online] Available at: [Link].

- Google Patents. US3950365A - Method for purification of fatty acid mixtures.

-

PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Online] Available at: [Link].

-

Cyberlipid. FA purification. [Online] Available at: [Link].

- Google Patents. EP0116114A2 - Process for purifying fatty acids, naturally occurring fats and oils and fatty esters.

-

Wikipedia. Ester. [Online] Available at: [Link].

-

ResearchGate. Isolation and Purification of Fatty Acid Steryl Esters from Soybean Oil Deodorizer Distillate. [Online] Available at: [Link].

-

Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link].

-

Scribd. Ester Synthesis and Characterisation Lab | PDF. [Online] Available at: [Link].

-

TSFX. The Preparation and Identification of an Ester + OH + H2O. [Online] Available at: [Link].

-

ResearchGate. Analysis of carboxylic acids and esters. [Online] Available at: [Link].

-

Chemistry LibreTexts. Fischer Esterification. [Online] Available at: [Link].

-

Organic Chemistry Portal. Fischer Esterification. [Online] Available at: [Link].

-

NIST WebBook. Benzeneacetic acid, decyl ester. [Online] Available at: [Link].

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link].

- Unknown Source.

-

OperaChem. Fischer Esterification-Typical Procedures. [Online] Available at: [Link].

-

PubChem. 1,2-Benzenedicarboxylic acid, 1-decyl 2-dodecyl ester. [Online] Available at: [Link].

-

Docta Complutense. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. [Online] Available at: [Link].

-

ResearchGate. (PDF) Lipase catalyzed ester synthesis for food processing industries. [Online] Available at: [Link].

-

SIELC Technologies. Benzoic acid, dodecyl ester. [Online] Available at: [Link].

-

Scribd. Dodecyl Benzene Production Optimization | PDF. [Online] Available at: [Link].

-

NIST WebBook. Benzeneacetic acid. [Online] Available at: [Link].

-

PubChem. Dodecyl benzoate. [Online] Available at: [Link].

-

PubChem. Benzoic acid, isodecyl ester. [Online] Available at: [Link].

-

ResearchGate. Catalytic mechanism of lipases, adapted from[15]. [Online] Available at: [Link].

- Google Patents. WO1989000173A2 - Benzoic acid esters as coalescing agents for paint composition.

-

MDPI. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. [Online] Available at: [Link].

-

PMC. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Online] Available at: [Link].

-

IISTE.org. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. [Online] Available at: [Link].

-

Organic-chemistry.org. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Online] Available at: [Link].

- Google Patents. US4275222A - Benzoate ester compositions.

-

PubMed. Biocatalysis for industrial production of fine chemicals. [Online] Available at: [Link].

-

PubChem. Benzeneacetic acid, 2-tetradecyl ester. [Online] Available at: [Link].

-

Tohoku University Repository. Aqueous-phase synthesis of benzyl ester over partially thiolated Au>25> nanocluster catalysts: improving selectivity with a hydrophobic carbon support. [Online] Available at: [Link].

-

Royal Society of Chemistry. Aqueous-phase synthesis of benzyl ester over partially thiolated Au25 nanocluster catalysts: improving selectivity with a hydrophobic carbon support. [Online] Available at: [Link].

Sources

- 1. lookchem.com [lookchem.com]

- 2. cerritos.edu [cerritos.edu]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. docta.ucm.es [docta.ucm.es]

- 11. researchgate.net [researchgate.net]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. Benzeneacetic acid, decyl ester [webbook.nist.gov]

- 14. Ester - Wikipedia [en.wikipedia.org]

- 15. US3950365A - Method for purification of fatty acid mixtures - Google Patents [patents.google.com]

A Comprehensive Guide to the Characterization of Liquid Benzeneacetic Acid Dodecyl Ester: Refractive Index and Density

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of two critical physical properties of liquid Benzeneacetic Acid Dodecyl Ester: refractive index and density. These parameters are fundamental to the quality control, formulation development, and chemical identification processes within research and pharmaceutical settings. This document moves beyond simple procedural listings to delve into the theoretical underpinnings of these properties, the causal reasoning behind experimental protocol design, and the establishment of self-validating methodologies. We present detailed, field-proven protocols for the accurate measurement of refractive index using an Abbe refractometer and density via the pycnometric method, grounded in established standards. This guide is intended for researchers, scientists, and drug development professionals who require precise and reproducible characterization of liquid esters.

Introduction: The Significance of Physicochemical Characterization

Benzeneacetic acid dodecyl ester is a member of the long-chain ester family, compounds of significant interest in various scientific fields, including their use as solvents, plasticizers, and intermediates in organic synthesis. In the realm of drug development, such esters are often evaluated as potential excipients or components of drug delivery systems. The precise and accurate characterization of their fundamental physical properties is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch consistency, predicting behavior in complex formulations, and meeting stringent regulatory standards.

Two of the most valuable and accessible of these properties are density and refractive index.

-

Density is a measure of mass per unit volume and is indispensable for converting mass measurements to volume and vice-versa, which is critical for accurate formulation and dosing.[1][2][3] It is an intensive property, meaning it is independent of the amount of substance present, making it an excellent identifier of a pure compound.[3]

-

Refractive Index , a dimensionless number that describes how light propagates through a substance, is highly sensitive to the electronic structure of the molecules.[4][5] It serves as a rapid and non-destructive method for identifying and assessing the purity of liquid compounds.[4][6]

This guide provides the theoretical context and practical, step-by-step protocols necessary for the robust determination of these two properties for liquid benzeneacetic acid dodecyl ester.

Theoretical Principles

A foundational understanding of the principles governing density and refractive index is crucial for interpreting experimental results and troubleshooting potential issues.

Density (ρ)

For a homogeneous substance, density (ρ) is defined as the ratio of its mass (m) to its volume (V):

ρ = m / V

The density of a liquid is highly dependent on temperature. As temperature increases, most substances exhibit volumetric thermal expansion, leading to a decrease in density. Therefore, it is imperative that density measurements are performed at a precisely controlled and reported temperature to ensure reproducibility and allow for meaningful comparisons.

Refractive Index (n)

Refraction is the phenomenon of light bending as it passes across the boundary between two different media.[6] This occurs because the speed of light changes as it enters a medium with a different optical density.[6][7] The refractive index (n) of a substance is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v). In practice, it is measured by the ratio of the sine of the angle of incidence (θ₁) to the sine of the angle of refraction (θ₂) as described by Snell's Law[4][6]:

n = c / v = sin(θ₁) / sin(θ₂)

Like density, the refractive index is dependent on two primary factors:

-

Temperature: As temperature increases, the density of the liquid typically decreases. This change in the number of molecules per unit volume affects the speed of light, causing the refractive index to decrease.[4]

-

Wavelength of Light: The refractive index of a substance varies with the wavelength of the incident light, a phenomenon known as dispersion.[5][8] It is standard practice to report refractive indices measured using the sodium D-line (λ = 589 nm), denoted as nD.[4][5]

The Interrelation of Density and Refractive Index

Density and refractive index are intrinsically linked. The Lorentz-Lorenz equation provides a theoretical connection between the refractive index (n), the density (ρ), and the molecular polarizability (α) of a substance. Generally, an increase in density corresponds to an increase in the refractive index, as more molecules are packed into a given volume to interact with and slow down the light passing through.[7][9] However, it is crucial to recognize that this is a general trend and not a universal law; molecular structure and polarizability also play a significant role.[7]

Physicochemical Properties of Benzeneacetic Acid Dodecyl Ester Analogues

As of the latest review, specific, experimentally verified data for benzeneacetic acid, dodecyl ester is not widely published in readily accessible databases. However, data for the structurally similar compound dodecyl benzoate (benzoic acid, dodecyl ester, CAS: 2915-72-2) , which lacks the methylene (-CH₂-) bridge between the phenyl ring and the carbonyl group, provides a valuable point of reference. Data for other esters of benzeneacetic acid are also included for context.

| Property | Dodecyl Benzoate | Benzeneacetic acid, ethyl ester | Benzeneacetic acid, octyl ester | Unit | Source(s) |

| CAS Number | 2915-72-2 | 101-97-3 | Not specified | - | [10][11] |

| Molecular Formula | C₁₉H₃₀O₂ | C₁₀H₁₂O₂ | C₁₆H₂₄O₂ | - | [10][11] |

| Molecular Weight | 290.44 | 164.20 | 248.36 | g/mol | [10][11] |

| Density | 0.94 | 1.03 | 0.967 (Predicted) | g/cm³ | [10][11][12] |

| Refractive Index (nD) | 1.487 | 1.50 (Experimental Avg.) | 1.49 (Predicted) | - | [10][11][12] |

Note: The values for ethyl and octyl esters are provided to illustrate trends within the homologous series. It is critical for researchers to experimentally determine the properties for their specific sample of benzeneacetic acid dodecyl ester.

Experimental Determination Protocols

The following sections detail the standard operating procedures for accurately measuring the density and refractive index of liquid esters. These protocols are designed to be self-validating through the inclusion of calibration, temperature control, and replicate measurements.

Measurement of Density by Bingham Pycnometer

This method is a highly precise technique for determining the density of liquids and is suitable when high accuracy is required.[13] It adheres to the principles outlined in standards such as ASTM D1217.[14][15][16][17]

Causality Behind Method Choice: The pycnometer is a vessel calibrated to hold a highly precise and reproducible volume.[18] By using a high-precision analytical balance to measure the mass of the liquid contained within this known volume, a very accurate density can be calculated, often to several decimal places.[2]

Experimental Protocol:

-

Preparation and Cleaning: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer (m₀): Using a calibrated analytical balance, weigh the clean, dry pycnometer with its stopper. Record this mass as m₀.

-

Sample Filling: Bring the sample liquid (benzeneacetic acid dodecyl ester) to the desired measurement temperature (e.g., 20°C or 25°C) in a temperature-controlled bath.[13]

-

Fill the Pycnometer: Carefully fill the pycnometer with the temperature-equilibrated sample liquid, avoiding the introduction of air bubbles.

-

Stopper Insertion: Insert the stopper. The design of the pycnometer includes a fine capillary tube in the stopper, which will allow excess liquid to be expelled, ensuring the volume is precisely met.

-

Thermal Equilibration: Immerse the filled pycnometer in the constant-temperature bath to ensure the liquid is at the precise target temperature. Keep it in the bath for at least 20-30 minutes.

-

Final Volume Adjustment: After equilibration, check that the capillary is still full. Carefully wipe away any excess liquid that has emerged from the capillary tip using a lint-free tissue.

-

Mass of Filled Pycnometer (m₁): Remove the pycnometer from the bath, carefully dry its exterior, and allow it to equilibrate to the balance room temperature before weighing. Record the mass of the filled pycnometer as m₁.

-

Density Calculation: Calculate the density (ρ) at the measurement temperature (T) using the formula:

ρ = (m₁ - m₀) / V Where V is the calibrated volume of the pycnometer. If the volume is not known, it must first be calibrated using a liquid of known density, such as deionized water.[19]

-

Replication: For statistical validity, perform the measurement in triplicate and report the average density and standard deviation.

Workflow for Density Measurement by Pycnometry:

Caption: Workflow for high-precision density determination using a pycnometer.

Measurement of Refractive Index by Abbe Refractometer

The Abbe refractometer is a widely used instrument for the rapid and accurate determination of the refractive index of liquids.[20] Its operation is based on the principle of measuring the critical angle of refraction.[6][8][21]

Causality Behind Method Choice: The Abbe refractometer is favored for its convenience, wide measurement range, and requirement for only a small sample volume (a few drops).[6][21] It contains a set of compensating prisms (Amici prisms) that correct for the dispersion of white light, allowing for an accurate refractive index reading corresponding to the sodium D-line without needing a monochromatic light source.[8]

Experimental Protocol:

-

Instrument Setup and Calibration: Turn on the refractometer's light source. Ensure the prisms are clean and dry. Calibrate the instrument using a standard of known refractive index, such as distilled water (nD²⁰ = 1.3330) or a certified refractive index standard. Adjust the instrument to read the correct value for the standard at the measured temperature.

-

Temperature Control: Connect the refractometer's prisms to a constant-temperature water bath set to the desired measurement temperature (e.g., 20.0 ± 0.1 °C). Allow sufficient time for the prisms to reach thermal equilibrium.[22]

-

Sample Application: Open the hinged prism assembly. Using a clean pipette, place 2-3 drops of the sample liquid onto the center of the lower (measuring) prism.[6] Avoid introducing air bubbles.

-

Close Prisms: Gently lower the upper (illuminating) prism and lock it into place to spread the sample into a thin, uniform film.[6]

-

Initial Observation: Look into the eyepiece and adjust its focus until the crosshairs are sharp.[6]

-

Measurement: Rotate the coarse adjustment knob until the light-dark boundary (the shadow line) enters the field of view.

-

Dispersion Correction: If the boundary is fringed with color, rotate the dispersion correction knob (Amici prism control) until the boundary becomes a sharp, achromatic line.[22]

-

Final Adjustment: Use the fine adjustment knob to precisely align the sharp boundary line with the center of the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale. Simultaneously, record the temperature from the integrated thermometer.

-

Temperature Correction: If the measurement temperature (T) is not the standard reference temperature (20°C), correct the observed reading (nT) to the standard temperature (nD²⁰) using the following formula[4]:

nD²⁰ = nT + (T - 20) * 0.00045 Note: The correction factor of 0.00045 °C⁻¹ is a general value for many organic liquids. For highly accurate work, the specific temperature coefficient for the substance should be determined.

-

Cleaning and Replication: After the measurement, immediately clean the prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone). Perform the measurement in triplicate and report the average corrected refractive index and standard deviation.

Workflow for Refractive Index Measurement:

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Conclusion